
Abt-737
Overview
Description
ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 Homology (BH) domains . It was first developed as a potential cancer chemotherapy and was subsequently identified as a senolytic, a drug that selectively induces cell death in senescent cells .
Preparation Methods
The preparation of ABT-737 involves several synthetic routes and reaction conditions. One method involves using a compound with a specific structure as the initial raw material. The carboxyl group in the compound is first reduced to a hydroxyl group, followed by a vulcanization reaction with a vulcanizing agent, and then an amination reaction . Industrial production methods for this compound are not widely documented, but the synthesis typically involves multiple steps to ensure the correct formation of the desired molecular structure.
Chemical Reactions Analysis
ABT-737 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include reducing agents for the reduction of carboxyl groups to hydroxyl groups and vulcanizing agents for the vulcanization reaction . The major products formed from these reactions are intermediates that lead to the final structure of this compound.
Scientific Research Applications
ABT-737 is a small molecule inhibitor of Bcl-2 family proteins that has demonstrated activity against various cancers in preclinical studies . It functions by binding with high affinity to Bcl-2 and Bcl-xL, displacing proapoptotic BH3-only proteins, which leads to the activation of Bax and Bak and downstream caspases . However, this compound has low affinity for Mcl-1, and high basal levels of Mcl-1 have been associated with resistance to this compound .
Scientific Research Applications
Leukemia and Lymphoma:
- This compound exhibits single-agent activity against acute lymphoblastic leukemia (ALL) cell lines and xenografts . It is effective against some leukemia/lymphoma cell lines in vitro and in vivo . In ALL cell lines, this compound decreases Mcl-1 protein expression in sensitive lines but not in resistant lines .
- In mantle cell lymphoma (MCL) cells, this compound induces strong apoptosis in cells expressing a profile . Silencing Mcl-1 using siRNA can sensitize MCL cell lines to this compound, and combining this compound with flavopiridol (which induces Mcl-1 downregulation) results in a synergistic anti-MCL effect in this compound-resistant cell lines .
Lung Cancer:
- This compound induces dramatic regressions in tumors derived from some small cell lung cancer (SCLC) cell lines . However, primary xenograft SCLC tumors may show varying responses, potentially due to relatively low expression of Bcl-2 . Combining etoposide with this compound in primary xenografts can result in significant decreases in tumor growth .
- High basal levels of Mcl-1 expression in small cell lung cancer cells have been associated with resistance to this compound .
Multiple Myeloma:
- This compound is cytotoxic to multiple myeloma (MM) cell lines, including those resistant to conventional therapies, and primary tumor cells . It is also efficient against a subset of primary myeloma cells .
Other Cancers:
- This compound, combined with TRAIL, induced significant cell death in multiple cancer types, including renal, prostate, and lung cancers . This combination can be exploited therapeutically where antiapoptotic Bcl-2 family members drive tumor cell resistance to current anticancer therapies .
- This compound markedly increases the cytotoxic response of cancer cells to radiation by reducing the median effective concentration (EC50) value for cytotoxicity .
Overcoming Resistance:
- Combining this compound with other agents can overcome resistance. For example, combining this compound with 4-HPR enhances the mitochondrial apoptotic cascade and causes caspase-dependent, synergistic cytotoxicity in ALL cell lines .
- Acquired resistance to this compound can be associated with decreases in the expression of Bcl-2, proapoptotic partners of Bcl-2 (Bax and Bim), and Bcl-2:Bim heterodimers .
Additional Applications:
- This compound treatment resulted in potent inhibition of lymphocyte proliferation .
- Mcl-1 can confer resistance to this compound, and can be a major resistance factor in 3D spheroids .
- In HTLV-1-infected T-cells, Bfl-1 and Bcl-xL are implicated in cell survival, and this compound or etoposide treatment can be used to study their effects .
Mechanism of Action
ABT-737 exerts its effects by mimicking the BH-3 domain of the protein Bad and binding with high affinity to the hydrophobic pocket of Bcl-2, Bcl-xL, and Bcl-w . This binding disrupts their interactions with death-promoting Bcl-2 family members, releasing these proteins to activate Bax and Bak, which then engage the apoptotic pathway . The molecular targets of this compound are primarily the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pathways involved include the intrinsic apoptotic pathway .
Comparison with Similar Compounds
ABT-737 is compared with other similar compounds, such as navitoclax (ABT-263), which is an orally-available derivative with similar activity on small cell lung cancer cell lines . This compound has a higher affinity for Bcl-2, Bcl-xL, and Bcl-w compared to previous Bcl-2 inhibitors . Other similar compounds include venetoclax (ABT-199), which also targets Bcl-2 family proteins but has different pharmacokinetic properties . The uniqueness of this compound lies in its high affinity for multiple Bcl-2 family proteins and its ability to induce apoptosis in cancer cells resistant to conventional therapies .
Conclusion
This compound is a significant compound in the field of cancer research due to its ability to inhibit Bcl-2 family proteins and induce apoptosis in cancer cells. Its preparation involves multiple synthetic steps, and it undergoes various chemical reactions to achieve its final structure. This compound has wide-ranging applications in scientific research, particularly in studying apoptosis and developing new cancer therapies. Its mechanism of action involves disrupting the interactions of anti-apoptotic proteins, leading to cell death. Compared to similar compounds, this compound stands out for its high affinity and efficacy in inducing apoptosis in resistant cancer cells.
Biological Activity
ABT-737 is a potent small-molecule inhibitor designed to target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. This compound has emerged as a significant player in cancer therapy, particularly for tumors characterized by high levels of Bcl-2 expression. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound functions as a Bcl-2 homology 3 (BH3)-mimetic . It selectively binds to pro-survival Bcl-2 proteins, inhibiting their function and promoting apoptosis in cancer cells. The primary targets of this compound include:
- Bcl-2
- Bcl-xL
- Bcl-w
However, this compound exhibits a significantly higher affinity for Bcl-2 compared to other members of the Bcl-2 family, such as Mcl-1 and Bfl-1, which are associated with resistance to apoptosis .
In Vitro Studies
This compound has shown efficacy across various cancer cell lines, particularly those expressing high levels of Bcl-2. For instance:
- In studies involving small cell lung cancer (SCLC) cell lines, this compound induced dramatic tumor regression in sensitive lines while showing limited effects in primary xenografts with lower Bcl-2 expression .
Cell Line | Response to this compound | Bcl-2 Expression Level |
---|---|---|
H146 | Significant regression | High |
H187 | Complete regression | High |
H209 | Intermediate response | Moderate |
H345 | Intermediate response | Moderate |
In Vivo Studies
In xenograft models, this compound was administered intraperitoneally for 21 days. Results indicated that tumors derived from certain SCLC cell lines regressed significantly, confirming the compound's potential for therapeutic use .
Resistance Mechanisms
Despite its effectiveness, resistance to this compound can occur. Studies have identified several factors contributing to this resistance:
- Decreased Expression of Bcl-2 : Resistant cell lines often exhibit reduced levels of Bcl-2 and its pro-apoptotic partners (e.g., Bax and Bim) .
- High Levels of Mcl-1 : Mcl-1 overexpression has been linked to diminished sensitivity to this compound, as it is not effectively targeted by the drug .
Combination Therapies
The therapeutic potential of this compound is enhanced when used in combination with other agents. For example:
- Etoposide : Combining this compound with etoposide significantly decreased tumor growth in xenograft models, highlighting the importance of combination strategies in overcoming resistance .
Combination Therapy | Effectiveness |
---|---|
This compound + Etoposide | Significant tumor reduction |
This compound + Flavopiridol | Synergistic effect in resistant cells |
Case Studies
Several case studies have illustrated the clinical relevance and potential applications of this compound:
- Mantle Cell Lymphoma : this compound was effective against mantle cell lymphoma cells characterized by high Bcl-2 expression but also high Mcl-1 levels. Silencing Mcl-1 significantly sensitized these cells to this compound .
- Multiple Myeloma : In a study involving myeloma cell lines with various molecular translocations, this compound demonstrated selective cytotoxicity against those harboring t(11;14), underscoring the importance of molecular profiling in treatment decisions .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of ABT-737 in inducing apoptosis, and how does it differ from other Bcl-2 inhibitors?
this compound functions as a BH3 mimetic, selectively binding to anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w) to displace pro-apoptotic proteins like Bax, Bak, and Bim. This disrupts mitochondrial outer membrane integrity, triggering cytochrome c release and caspase activation . Unlike later inhibitors (e.g., ABT-263), this compound lacks oral bioavailability and does not target Mcl-1, a key resistance factor in many cancers .
Q. How should researchers design in vitro experiments to evaluate this compound efficacy in cancer cell lines?
Standard protocols involve treating cells with this compound (nanomolar to micromolar doses) and assessing apoptosis via Annexin V/PI staining, caspase-3 activation, and mitochondrial depolarization assays. Co-culture with Mcl-1 inhibitors (e.g., ARC) is recommended for cancers with high Mcl-1 expression to overcome resistance . Dose-response curves and synergy analyses (e.g., Chou-Talalay method) should be used for combination therapies .
Q. What are the primary molecular markers to assess this compound sensitivity in preclinical models?
Key markers include:
- BCL2/MCL1 mRNA or protein ratio : High BCL2 and low Mcl-1 correlate with sensitivity, particularly in t(11;14) multiple myeloma and hyperdiploid subtypes .
- Bim-Bcl-2 complex formation : Immunoprecipitation assays confirm target engagement .
- Bax/Bak activation : Western blotting for conformational changes in these pro-apoptotic proteins post-treatment .
Advanced Research Questions
Q. What molecular mechanisms underlie the synergistic action of this compound with carboplatin in ovarian carcinoma?
Carboplatin induces DNA damage, increasing dependence on Bcl-xL for survival. This compound targets Bcl-xL, creating a "priming" effect where cells with DNA damage undergo apoptosis at lower thresholds. Mathematical modeling predicts optimal dosing schedules (e.g., this compound administered post-carboplatin) to maximize synergism . Experimental validation requires co-treatment assays with time-resolved apoptosis measurements and computational simulations of Bcl-xL inhibition thresholds .
Q. How can researchers address Mcl-1-mediated resistance to this compound in solid tumors?
Strategies include:
- Co-targeting Mcl-1 : Use siRNA knockdown or pharmacological inhibitors (e.g., ARC) to sensitize resistant cells .
- Gene expression profiling : Identify transcriptional regulators of Mcl-1 (e.g., NOXA) using RNA-seq or CRISPR screens .
- Dynamic BH3 profiling : Measure mitochondrial priming to predict Mcl-1 dependency .
Q. What predictive biomarkers validate this compound efficacy in xenograft models?
- BCL2/MCL1 protein ratio : Immunohistochemistry (IHC) of tumor sections .
- Bim sequestration : Flow cytometry for Bim-Bcl-2 dissociation .
- Tumor regression kinetics : Monitor volume changes and correlate with Bax/Bak activation via IHC .
Q. How can mathematical models optimize this compound dosing in combination therapies?
Pharmacodynamic models integrate this compound’s binding kinetics to Bcl-2/Bcl-xL and simulate minimal effective doses for target cell populations. For example, models calibrated to ovarian cancer data predict threshold Bcl-xL levels required for apoptosis, enabling personalized dosing regimens . Open-source tools like COPASI or MATLAB can replicate these simulations .
Q. What experimental approaches distinguish this compound’s on-target effects from off-target toxicity?
- BH3 profiling : Compare mitochondrial apoptosis in this compound-treated cells versus Bcl-2/Bcl-xL knockout models .
- Rescue experiments : Overexpress Bcl-2 or Bcl-xL to confirm target specificity .
- Toxicity screens : Assess hematologic progenitor cell viability (e.g., colony-forming assays) to rule off-target effects .
Q. How does this compound synergize with dexamethasone in multiple myeloma?
Dexamethasone downregulates Mcl-1 via glucocorticoid receptor signaling, sensitizing cells to this compound. Synergy is validated using combination indices (e.g., CompuSyn software) and RNA-seq to track Mcl-1 suppression . Primary patient samples with t(11;14) translocations are ideal for these studies due to high BCL2 expression .
Q. What genomic instability factors influence this compound resistance in small-cell lung cancer (SCLC)?
Acquired resistance in SCLC xenografts is linked to:
- Reduced Bcl-2/Bim heterodimers : Co-immunoprecipitation assays post-treatment .
- Epigenetic modulation : CRISPR-Cas9 screens identify resistance-associated genes (e.g., NOXA degradation pathways) .
- Expression profiling : RNA-seq of resistant vs. sensitive tumors reveals 85 candidate genes, including pro-survival kinases .
Q. Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., variable efficacy in primary vs. cell line xenografts), validate using:
- Literature Review : Prioritize studies with mechanistic depth (e.g., mathematical models , protein interaction data ). Exclude non-peer-reviewed sources (e.g., ).
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042641 | |
Record name | ABT-737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852808-04-9 | |
Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT 737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-737 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17023 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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